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molecular formula C7H16N2O B8285089 N-(4-dimethylaminobutyl)formamide

N-(4-dimethylaminobutyl)formamide

Cat. No. B8285089
M. Wt: 144.21 g/mol
InChI Key: MPLDPQVXQGUBKN-UHFFFAOYSA-N
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Patent
US09290472B2

Procedure details

A solution of 4-dimethylaminobutylamine (3.0 g) in ethyl formate (30 mL) was stirred and heated at reflux under an atmosphere of nitrogen for 3 hours. After cooling, the mixture was evaporated to dryness and the residue was purified by chromatography on silica, eluting with a mixture of methanol and DCM (20%) to give N-(4-dimethylaminobutyl)formamide (2.7 g) as a pale yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[CH:9](OCC)=[O:10]>>[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN(CCCCN)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of nitrogen for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of methanol and DCM (20%)

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCNC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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